N1-(2,6-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide
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Description
N1-(2,6-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
One study illustrates the role of related compounds in organic synthesis, specifically in copper-catalyzed hydroxylation of (hetero)aryl halides. The research demonstrates that a combination of Cu(acac)_2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) serves as a potent catalytic system for the hydroxylation of a wide range of (hetero)aryl chlorides, yielding phenols and hydroxylated heteroarenes in good to excellent yields under mild conditions (Xia et al., 2016).
Coupling Reactions
Research on the coupling of terminal alkynes with aryl halides highlighted the efficiency of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as a ligand in copper-catalyzed reactions. This study revealed that the ligand facilitates the coupling at lower temperatures and catalytic loadings, broadening the scope of substrates that can be employed in this reaction (Chen et al., 2023).
Novel Synthetic Approaches
Another piece of research delves into a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a new method for the synthesis of these compounds from specific precursors. This method is highlighted for its simplicity and high yield, providing a valuable tool for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Catalytic Systems
The development of catalytic systems for the Goldberg amidation using Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide showcases the utility of this compound class in enhancing reactions with less reactive aryl chlorides. This work expands the arsenal of catalysts available for efficient amidation reactions, including the arylation of lactams and oxazolidinones, further illustrating the versatility of these compounds in synthetic chemistry (De et al., 2017).
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-11-5-4-6-12(2)16(11)20-18(23)17(22)19-10-9-14-7-8-15(24-14)13(3)21/h4-8,13,21H,9-10H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPWJADFDNVVJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=C(S2)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.